molecular formula C12H11ClN2O2S B13791304 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester

3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester

Cat. No.: B13791304
M. Wt: 282.75 g/mol
InChI Key: UIRQQIHRSPXGMV-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, which is further connected to a propionic acid methyl ester moiety

Preparation Methods

The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide.

Chemical Reactions Analysis

3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to inhibit heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing their growth.

Comparison with Similar Compounds

3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

methyl 3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanoate

InChI

InChI=1S/C12H11ClN2O2S/c1-17-11(16)7-6-10-14-15-12(18-10)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3

InChI Key

UIRQQIHRSPXGMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NN=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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